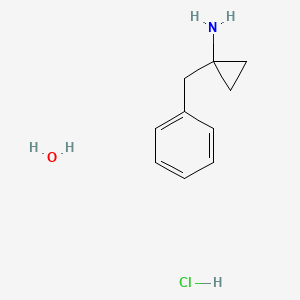
ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, also known as compound 1, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the benzamide class of compounds and has been shown to have activity against a range of diseases, including cancer and neurodegenerative disorders. In
Wirkmechanismus
The mechanism of action of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDACs have been implicated in a range of diseases, including cancer and neurodegenerative disorders. By inhibiting HDACs, ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 may be able to modulate gene expression and thereby exert its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells and neurodegenerative disorders, ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 is that it has been shown to have activity against a range of diseases, including cancer and neurodegenerative disorders. Additionally, its mechanism of action is well understood, which may facilitate further research. However, one limitation of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, the development of analogs of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic profiles.
Synthesemethoden
The synthesis of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 has been described in the literature. Briefly, the starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1-(2-aminoethyl)-1H-imidazole-2-thiol to form the thioether intermediate. The final step in the synthesis is the reaction of the thioether intermediate with ethyl 4-aminobenzoate in the presence of triethylamine to form ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications. In particular, it has been shown to have activity against cancer cells. In one study, ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 was found to inhibit the growth of human breast cancer cells in vitro. Additionally, ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate 1 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-4-6-16(7-5-15)23-19(25)14-29-21-22-12-13-24(21)17-8-10-18(27-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUMQMPHASLJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)


![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)


![N-[(2-Methoxyphenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2948079.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948080.png)

![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/no-structure.png)